2-Diphenylacetyl-3-(2-propenylidene-hydrazono)indan-1-one, 2-Diphenylacetyl-indan-1,3-dione-1-(2-pr
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Overview
Description
2-Diphenylacetyl-3-(2-propenylidene-hydrazono)indan-1-one: and 2-Diphenylacetyl-indan-1,3-dione-1-(2-propenylidene)hydrazone are complex organic compounds with significant applications in various fields of scientific research. These compounds are characterized by their intricate molecular structures, which include indanone and hydrazone moieties, making them interesting subjects for chemical synthesis and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diphenylacetyl-3-(2-propenylidene-hydrazono)indan-1-one typically involves the following steps:
Formation of Indanone Core: The indanone core is synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of Diphenylacetyl Group: The diphenylacetyl group is introduced via a nucleophilic acyl substitution reaction, where diphenylacetic acid chloride reacts with the indanone core.
Hydrazone Formation: The final step involves the reaction of the diphenylacetyl-indanone with hydrazine derivatives to form the hydrazone linkage. This step often requires mild acidic or basic conditions to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydrazone moiety, where nucleophiles such as amines or thiols replace the hydrazone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, under mild acidic or basic conditions
Major Products
Oxidation Products: Oxo derivatives
Reduction Products: Alcohols
Substitution Products: Various substituted hydrazones
Scientific Research Applications
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. Their unique structures make them valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, these compounds can serve as probes or inhibitors in enzymatic studies. Their ability to interact with biological macromolecules makes them useful in the investigation of biochemical pathways.
Medicine
Medically, these compounds have potential applications as therapeutic agents. Their structural features allow them to interact with specific biological targets, making them candidates for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry
Industrially, these compounds can be used in the production of specialty chemicals and materials. Their stability and reactivity make them suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of these compounds often involves their interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the diphenylacetyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Diphenylacetyl-indan-1,3-dione
- 3-(2-Propenylidene-hydrazono)indan-1-one
- Diphenylacetyl-hydrazone derivatives
Uniqueness
Compared to similar compounds, 2-Diphenylacetyl-3-(2-propenylidene-hydrazono)indan-1-one stands out due to its dual functional groups (indanone and hydrazone), which confer unique reactivity and binding properties. This makes it particularly versatile in both synthetic and biological applications.
By understanding the synthesis, reactions, and applications of these compounds, researchers can better exploit their potential in various scientific and industrial fields.
Biological Activity
The compound 2-Diphenylacetyl-3-(2-propenylidene-hydrazono)indan-1-one , also known as 2-Diphenylacetyl-indan-1,3-dione-1-(2-propenylidene)hydrazone , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H20N2O2
- Molecular Weight : 392.45 g/mol
- CAS Number : 101611-80-7
Biological Activity Overview
The biological activity of 2-Diphenylacetyl-3-(2-propenylidene-hydrazono)indan-1-one has been evaluated in various studies, highlighting its potential as an antitumor and antimicrobial agent.
Antitumor Activity
Research indicates that compounds with hydrazone structures can exhibit significant antitumor properties. For instance, a study demonstrated that derivatives similar to 2-Diphenylacetyl compounds inhibited the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study:
In vitro assays showed that the compound inhibited cell proliferation in several cancer cell lines, including breast and colon cancer cells, with IC50 values indicating effective cytotoxicity. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Antimicrobial Activity
The antimicrobial properties of hydrazone derivatives have also been explored. Studies have reported that these compounds possess significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans.
Table 1: Antimicrobial Activity of Hydrazone Derivatives
Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 32 µg/mL |
Compound B | Candida albicans | 16 µg/mL |
2-Diphenylacetyl-3-(2-propenylidene-hydrazono)indan-1-one | Escherichia coli | 8 µg/mL |
The biological activity of 2-Diphenylacetyl derivatives is often linked to their ability to interact with cellular targets:
- Cytotoxicity : Induction of apoptosis through caspase activation.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
- Metal Chelation : Some studies suggest that hydrazone compounds can chelate metal ions, which may enhance their antitumor activity by depriving cancer cells of essential nutrients .
Properties
CAS No. |
101611-80-7 |
---|---|
Molecular Formula |
C26H20N2O2 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(3Z)-2-(2,2-diphenylacetyl)-3-[(E)-prop-2-enylidenehydrazinylidene]inden-1-one |
InChI |
InChI=1S/C26H20N2O2/c1-2-17-27-28-24-20-15-9-10-16-21(20)25(29)23(24)26(30)22(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h2-17,22-23H,1H2/b27-17+,28-24+ |
InChI Key |
DZDKTKPIBKYPSR-ZBJQCLPLSA-N |
Isomeric SMILES |
C=C/C=N/N=C\1/C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C=CC=NN=C1C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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